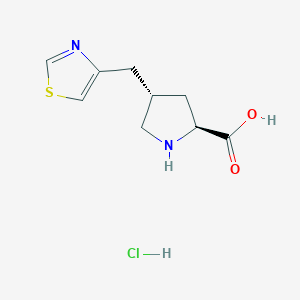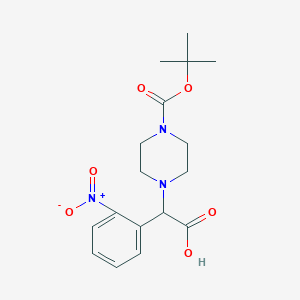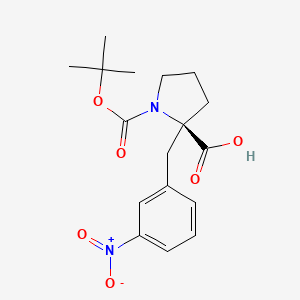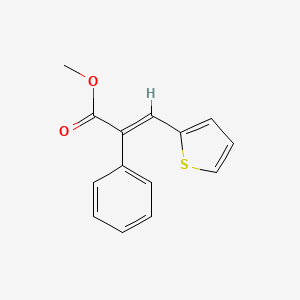
2-苯基-3-(噻吩-2-基)丙烯酸甲酯
描述
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate: is an organic compound with the molecular formula C14H12O2S It is a derivative of acrylic acid, featuring a phenyl group and a thiophene ring
科学研究应用
Chemistry: Methyl 2-phenyl-3-(thiophen-2-yl)acrylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, methyl 2-phenyl-3-(thiophen-2-yl)acrylate is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 2-phenyl-3-(thiophen-2-yl)acrylate involves an aldol condensation reaction between benzaldehyde and thiophene-2-carbaldehyde, followed by esterification with methanol.
Heck Reaction: Another approach is the Heck reaction, where a palladium-catalyzed coupling of iodobenzene with thiophene-2-yl acrylate is performed under basic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality methyl 2-phenyl-3-(thiophen-2-yl)acrylate.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-phenyl-3-(thiophen-2-yl)acrylate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated esters.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
作用机制
The mechanism by which methyl 2-phenyl-3-(thiophen-2-yl)acrylate exerts its effects involves interactions with various molecular targets. The phenyl and thiophene rings allow for π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
相似化合物的比较
Methyl 2-phenylacrylate: Lacks the thiophene ring, resulting in different chemical and biological properties.
Methyl 3-(thiophen-2-yl)acrylate: Similar structure but without the phenyl group, affecting its reactivity and applications.
Methyl 2-phenyl-3-(furan-2-yl)acrylate: Contains a furan ring instead of thiophene, leading to variations in electronic properties and reactivity.
Uniqueness: Methyl 2-phenyl-3-(thiophen-2-yl)acrylate is unique due to the presence of both phenyl and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility in synthetic applications and its potential as a bioactive molecule.
属性
IUPAC Name |
methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFCKVQAHHJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377384 | |
| Record name | methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30302-64-8 | |
| Record name | methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


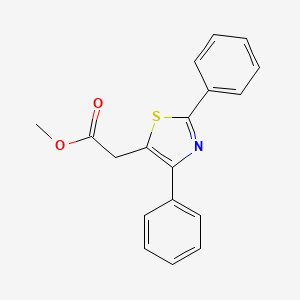
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)
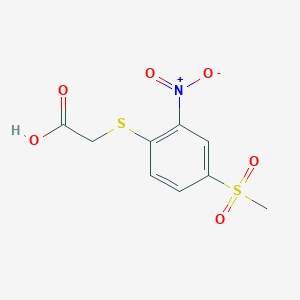
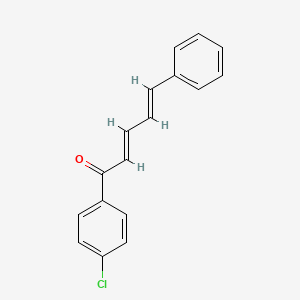
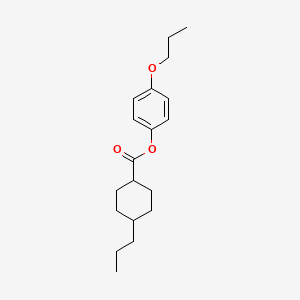
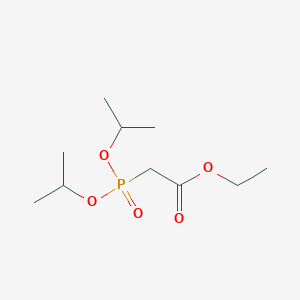
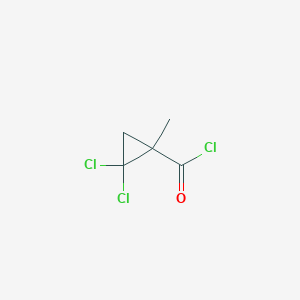
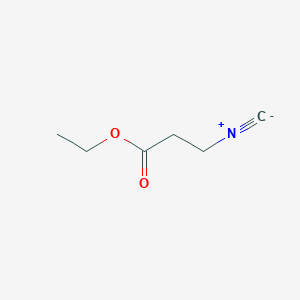
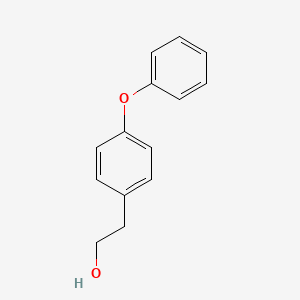
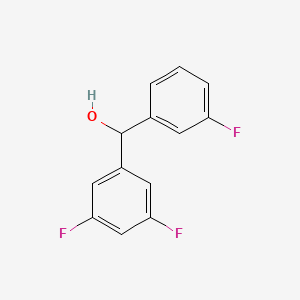
![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)
